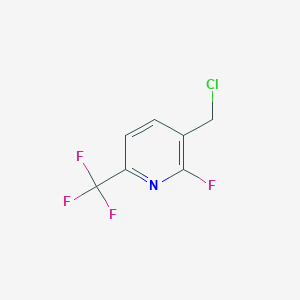

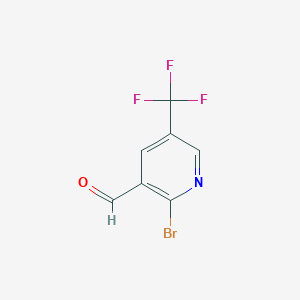

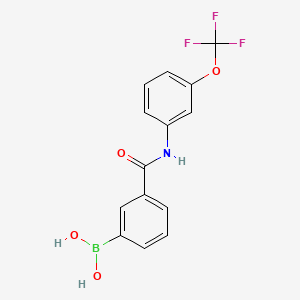

(3-((3-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid

Descripción general

Descripción

“(3-((3-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms. They are known for their wide range of applications in organic chemistry and medicinal chemistry .

Synthesis Analysis

The synthesis of boronic acids and their derivatives has been a topic of interest in the field of organic chemistry. The introduction of a fluorine atom directly to the aromatic ring or to its substituents usually increases the Lewis acidity of these compounds, which is important in terms of their applications as well as stability .

Molecular Structure Analysis

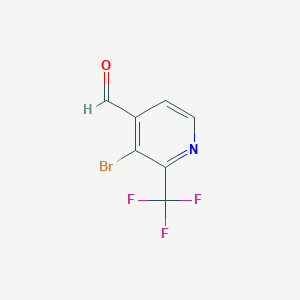

The molecular formula of “(3-((3-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid” is C7H6BF3O3 and its molecular weight is 205.93 . The compound is characterized by 1H, 13C, 11B, and 19F NMR spectroscopy .

Chemical Reactions Analysis

Boronic acids are known to be involved in various chemical reactions. For instance, they are used in Suzuki-Miyaura cross-coupling reactions, aerobic oxidative cross-coupling, microwave-assisted Petasis reactions, and rhodium-catalyzed addition reactions .

Physical And Chemical Properties Analysis

“(3-((3-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid” is a solid at 20 degrees Celsius .

Aplicaciones Científicas De Investigación

Antibacterial Activity

- Structural and Antimicrobial Properties : A study on (trifluoromethoxy)phenylboronic acids revealed their physicochemical, structural, and antimicrobial properties. These compounds exhibit antibacterial potency against Escherichia coli and Bacillus cereus (Adamczyk-Woźniak et al., 2021).

Chemical Synthesis and Catalysis

- Hydroboration of Imines : Research on tris[3,5-bis(trifluoromethyl)phenyl]borane, a boron Lewis acid, found it to be an effective catalyst for the hydroboration of imines, a key reaction in organic synthesis (Yin et al., 2017).

- Amide Condensation Catalysis : Boronic acids like 2,4-bis(trifluoromethyl)phenylboronic acid have been used as catalysts for dehydrative amidation between carboxylic acids and amines, essential for peptide synthesis (Wang et al., 2018).

Biosensing and Diagnostics

- Bacteria Detection : A study demonstrated the use of boronic acid, such as 3-aminophenylboronic acid, in detecting bacteria via affinity binding reactions with diol-groups on bacterial cell walls (Wannapob et al., 2010).

- Glucose Sensing : Research on boronic acid-based sensors indicates their potential in developing glucose sensors, utilizing their ability to bind with saccharides (Norrild & Søtofte, 2002).

Molecular Structure and Properties

- Spectroscopic Analysis : Studies using NMR spectroscopy have provided insights into the structure, acidity, and reactivity of phenyl boronic acids in binding with diols (Valenzuela et al., 2022).

Material Science

- Electropolymerization : Investigations into boronate-substituted polyanilines, like 3-aminophenylboronic acid, have shown their applicability in creating advanced affinity transducers for material science applications (Nikitina et al., 2015).

Safety And Hazards

The compound is known to cause skin irritation and serious eye irritation. Therefore, it is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray. If swallowed or in contact with skin, it is advised to seek medical attention. Protective gloves, eye protection, and face protection should be worn when handling the compound .

Direcciones Futuras

Propiedades

IUPAC Name |

[3-[[3-(trifluoromethoxy)phenyl]carbamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BF3NO4/c16-14(17,18)23-12-6-2-5-11(8-12)19-13(20)9-3-1-4-10(7-9)15(21)22/h1-8,21-22H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYUDHKUGUSYLJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NC2=CC(=CC=C2)OC(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BF3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-((3-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.